beta-L-ribopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

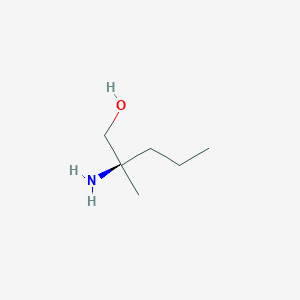

β-L-ribopyranose: est un monosaccharide de formule moléculaire C5H10O5. Il s'agit d'une forme cyclique du ribose, plus précisément une forme pyranose, ce qui signifie qu'il possède une structure cyclique à six chaînons. La désignation « β » indique que la configuration du groupe hydroxyle sur le carbone anomérique (carbone 1) est du même côté que le groupe CH2OH sur le carbone 5 .

Méthodes De Préparation

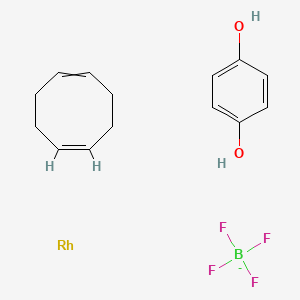

Voies de synthèse et conditions de réaction: : Le β-L-ribopyranose peut être synthétisé à partir du L-ribose par une série de réactions chimiques. Le processus implique généralement la formation d'un hémiacétal cyclique à partir de la forme à chaîne ouverte du L-ribose. Cette réaction est réversible et peut être catalysée par des acides ou des bases .

Méthodes de production industrielle: : La production industrielle de β-L-ribopyranose implique souvent la conversion enzymatique du L-ribose. Des enzymes telles que l'isomérase du ribose peuvent faciliter la conversion du L-ribose en sa forme pyranose dans des conditions douces, rendant le processus plus efficace et plus respectueux de l'environnement .

Analyse Des Réactions Chimiques

Types de réactions: : Le β-L-ribopyranose subit diverses réactions chimiques, notamment :

Oxydation: Il peut être oxydé pour former l'acide ribonique.

Réduction: Il peut être réduit pour former le ribitol.

Substitution: Il peut subir des réactions de substitution où les groupes hydroxyle sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent l'eau bromée et l'acide nitrique.

Réduction: Le borohydrure de sodium (NaBH4) est souvent utilisé comme agent réducteur.

Substitution: Des réactifs comme l'anhydride acétique peuvent être utilisés pour les réactions d'acétylation.

Principaux produits

Oxydation: Acide ribonique.

Réduction: Ribitol.

Substitution: Dérivés acétylés.

Applications de la recherche scientifique

Le β-L-ribopyranose a plusieurs applications dans la recherche scientifique :

Chimie: Il est utilisé comme élément constitutif dans la synthèse des nucléotides et des nucléosides.

Biologie: Il joue un rôle dans la structure et la fonction de l'ARN et de l'ADN.

Médecine: Il est impliqué dans le développement d'antiviraux et d'anticancéreux.

Industrie: Il est utilisé dans la production de polymères biodégradables et d'autres matériaux.

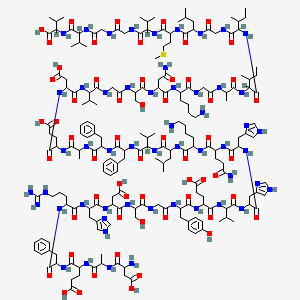

Mécanisme d'action

Le β-L-ribopyranose exerce ses effets par sa participation à diverses voies biochimiques. Il sert de précurseur à la synthèse des nucléotides et des nucléosides, qui sont essentiels au stockage et au transfert de l'information génétique. Le composé interagit avec les enzymes et d'autres protéines pour faciliter ces processus .

Applications De Recherche Scientifique

Beta-L-ribopyranose has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of nucleotides and nucleosides.

Biology: It plays a role in the structure and function of RNA and DNA.

Medicine: It is involved in the development of antiviral and anticancer drugs.

Industry: It is used in the production of biodegradable polymers and other materials.

Mécanisme D'action

Beta-L-ribopyranose exerts its effects through its involvement in various biochemical pathways. It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential for genetic information storage and transfer. The compound interacts with enzymes and other proteins to facilitate these processes .

Comparaison Avec Des Composés Similaires

Composés similaires

β-D-ribopyranose: L'énantiomère du β-L-ribopyranose, qui diffère par la configuration au carbone anomérique.

α-L-ribopyranose: Diffère par la configuration du groupe hydroxyle sur le carbone anomérique.

β-D-ribofuranose: Une forme cyclique à cinq chaînons du ribose

Unicité: : Le β-L-ribopyranose est unique en raison de sa configuration et de sa structure cyclique spécifiques, qui influencent sa réactivité et ses interactions avec les molécules biologiques. Son rôle dans la synthèse des nucléotides et des nucléosides en fait un composé crucial en biochimie et en biologie moléculaire .

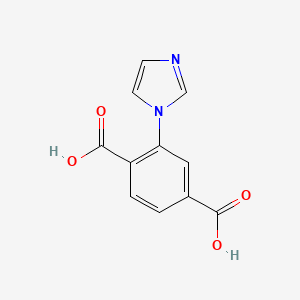

Propriétés

Numéro CAS |

7296-62-0 |

|---|---|

Formule moléculaire |

C5H10O5 |

Poids moléculaire |

150.13 g/mol |

Nom IUPAC |

(2S,3S,4S,5S)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m0/s1 |

Clé InChI |

SRBFZHDQGSBBOR-FCAWWPLPSA-N |

SMILES isomérique |

C1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |

SMILES canonique |

C1C(C(C(C(O1)O)O)O)O |

Description physique |

White odorless powder; [Alfa Aesar MSDS] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927048.png)

![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)

![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)